B1575205 Programmed cell death 1 ligand 1 (15-23)

Programmed cell death 1 ligand 1 (15-23)

Número de catálogo B1575205
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Programmed cell death 1 ligand 1

Aplicaciones Científicas De Investigación

1. Bibliometric Analysis in Esophageal Cancer Research

A bibliometric study by Yang and Wang (2022) focused on the trends in PD-L1 research, especially in esophageal cancer. They found that PD-L1 research is a rapidly growing field with key contributions from various countries, primarily China, the USA, and Japan. Their analysis revealed that neoadjuvant immunotherapy for esophageal cancer and the development of biomarkers are current hotspots in PD-L1 research (Yang & Wang, 2022).

2. PD-L1 as a Biomarker for Checkpoint Inhibitors

Araujo-Fernandez et al. (2020) discussed the role of PD-L1 expression as a predictive biomarker in cancer treatment, specifically in relation to atezolizumab, a monoclonal antibody targeting human PD-L1. This study highlights the need for further research to confirm the role of PD-L1 expression as a predictive biomarker (Araujo-Fernandez et al., 2020).

3. PD-1/PD-L1 in Cancer Immunotherapy

Jiang et al. (2019) reviewed the role of PD-1 and PD-L1 in cancer immunotherapy, including the structure and function of the PD-1/PD-L1 pathway and its implications for future cancer treatments. They emphasized the importance of understanding the molecular mechanisms of this pathway for developing effective therapies (Jiang et al., 2019).

4. PD-L1 in Oral Squamous Cell Carcinoma

Lenouvel et al. (2020) provided insights into the role of PD-L1 in oral squamous cell carcinoma, including its structure, function, regulation, and potential as a therapeutic target. Their research underscores the significance of PD-L1 overexpression in various malignancies (Lenouvel et al., 2020).

5. PD-L1 Expression and MHC-I in Tumor Cells

Tu et al. (2022) studied the effects of nintedanib, a triple angiokinase inhibitor, on PD-L1 expression. Their research revealed that nintedanib enhances PD-L1 expression and promotes the phosphorylation of STAT3, suggesting its potential in immunotherapy strategies (Tu et al., 2022).

6. Intracellular Role of PD-L1 in Cancer

A study by Tu et al. (2019) discovered that intracellular PD-L1 acts as an RNA binding protein, regulating mRNA stability of genes related to DNA damage. This suggests that targeting intracellular PD-L1 could enhance the efficacy of radiotherapy and chemotherapy in cancer (Tu et al., 2019).

7. Molecular Modeling Studies of PD-1/PD-L1 Complex Inhibitors

Research by Almahmoud and Zhong (2019) utilized molecular docking studies to identify critical residues for ligand binding to the PD-L1 protein. This study aids in designing effective ligands against the PD-1/PD-L1 complex, crucial for cancer therapy (Almahmoud & Zhong, 2019).

8. Autophagy and PD-L1 Expression in Cancer

Gao and Chen (2021) reviewed the role of autophagy in regulating PD-L1 expression, highlighting its importance in tumour immunotherapy. Their findings offer new perspectives for understanding the mechanism of PD-L1 expression and potential therapeutic approaches (Gao & Chen, 2021).

9. PD-L1 Degradation Pathway in Cancer Immunotherapy

Gou et al. (2020) discussed the degradation pathways of PD-L1 in cancer cells and their implications for cancer immunotherapy. This research provides insight into how PD-L1 degradation can enhance immunotherapy for cancer (Gou et al., 2020).

Propiedades

Secuencia

LLNAFTVTV

Fuente

Homo sapiens (human)

Almacenamiento

Common storage 2-8℃, long time storage -20℃.

Sinónimo

Programmed cell death 1 ligand 1 (15-23)

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.